2-Chloro-6-p-tolylpyridine-4-carboxylic acid
Overview
Description
2-Chloro-6-p-tolylpyridine-4-carboxylic acid is an organic compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.68 g/mol It is a derivative of pyridine, featuring a chlorine atom at the 2-position, a p-tolyl group at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-p-tolylpyridine-4-carboxylic acid typically involves the chlorination of 6-p-tolylpyridine-4-carboxylic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-p-tolylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The p-tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Major Products Formed
Substitution Reactions: Substitution of the chlorine atom can lead to the formation of various derivatives, such as 2-amino-6-p-tolylpyridine-4-carboxylic acid or 2-thio-6-p-tolylpyridine-4-carboxylic acid.
Oxidation Reactions: Oxidation of the p-tolyl group can result in the formation of 2-chloro-6-(4-carboxyphenyl)pyridine-4-carboxylic acid or 2-chloro-6-(4-formylphenyl)pyridine-4-carboxylic acid.
Reduction Reactions: Reduction of the carboxylic acid group can yield 2-chloro-6-p-tolylpyridine-4-methanol or 2-chloro-6-p-tolylpyridine-4-aldehyde.
Scientific Research Applications
2-Chloro-6-p-tolylpyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-p-tolylpyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the derivative and its intended use . For example, derivatives with antimicrobial properties may target bacterial cell wall synthesis or protein synthesis, while anticancer derivatives may interfere with cell division or induce apoptosis .
Comparison with Similar Compounds
2-Chloro-6-p-tolylpyridine-4-carboxylic acid can be compared with other similar compounds, such as:
2,6-Di-p-tolylpyridine-4-carboxylic acid: This compound has two p-tolyl groups instead of one, which may affect its reactivity and applications.
2-Phenyl-6-p-tolylpyridine-4-carboxylic acid: The presence of a phenyl group instead of a chlorine atom can lead to different chemical and biological properties.
2-(4-Bromophenyl)-6-p-tolylpyridine-4-carboxylic acid:
Each of these compounds has unique properties and applications, making them valuable in different contexts. The presence of different substituents can significantly impact the compound’s reactivity, stability, and biological activity .
Properties
IUPAC Name |
2-chloro-6-(4-methylphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-4-9(5-3-8)11-6-10(13(16)17)7-12(14)15-11/h2-7H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYTZKXBYILOPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212876 | |
Record name | 2-Chloro-6-(4-methylphenyl)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001212876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925005-05-6 | |
Record name | 2-Chloro-6-(4-methylphenyl)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925005-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(4-methylphenyl)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001212876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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